An In-depth Technical Guide to the Molecular Structure and Conformation of Boc-Pro-Phe-OH
An In-depth Technical Guide to the Molecular Structure and Conformation of Boc-Pro-Phe-OH
Abstract
N-tert-butyloxycarbonyl-L-prolyl-L-phenylalanine (Boc-Pro-Phe-OH) is a fundamental dipeptide building block in modern peptide chemistry and drug discovery. Its unique structural characteristics, dominated by the conformational rigidity of the proline residue and the steric influence of the phenylalanine and N-terminal Boc groups, create a complex but predictable conformational landscape. This guide provides an in-depth analysis of the molecular architecture of Boc-Pro-Phe-OH, delving into the critical aspects of cis/trans isomerization of the prolyl bond, pyrrolidine ring puckering, and side-chain rotameric preferences. We will explore the causality behind experimental choices for conformational analysis, detailing robust protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the implications of its structural behavior for the rational design of peptidomimetics and other therapeutic agents.
Introduction: The Significance of a Dipeptide Building Block
In the intricate world of peptide science, the properties of the whole are often dictated by the characteristics of its parts. Boc-Pro-Phe-OH is more than a simple intermediate; it is a "conformational linchpin." Its sequence combines three key features that profoundly influence the structure of any larger peptide into which it is incorporated:
-
The N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis.[1][2] Its role extends beyond simply masking the N-terminal amine; its significant steric bulk restricts the conformational freedom of the adjacent proline residue, influencing the local backbone structure.[3][]
-
The Proline Residue: Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring.[5] This cyclic nature severely restricts the backbone dihedral angle phi (φ) and gives rise to the well-documented phenomenon of cis/trans isomerization around the peptide bond preceding it.[6][7] This isomerization acts as a "conformational switch," profoundly impacting protein folding and function.[8]
-
The Phenylalanine Residue: The bulky, aromatic side chain of phenylalanine introduces its own set of conformational preferences and is a key mediator of hydrophobic and π-stacking interactions in receptor binding.[9] Notably, the presence of an aromatic residue immediately preceding proline can stabilize the cis conformation of the peptide bond through favorable local interactions.[10][11]
Understanding the interplay of these three components is paramount for researchers in drug development, as the conformational preferences of this dipeptide can be exploited to design peptides and peptidomimetics with defined secondary structures, enhanced stability, and targeted biological activity.[12]
Molecular Structure and Physicochemical Properties
The fundamental identity of Boc-Pro-Phe-OH is defined by its covalent structure and resulting physicochemical properties.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | [13] |
| Molecular Formula | C₁₉H₂₆N₂O₅ | [13] |
| Molecular Weight | 362.43 g/mol | [12][13] |
| Appearance | White powder | [12] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC(=O)O | [13] |
Mandatory Visualization 1: Annotated Molecular Structure```dot
digraph "Boc_Pro_Phe_OH_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Define nodes for atoms N_Pro [label="N"]; CA_Pro [label="Cα"]; C_Pro [label="C'"]; O_Pro [label="O"]; CB_Pro [label="Cβ"]; CG_Pro [label="Cγ"]; CD_Pro [label="Cδ"];
N_Phe [label="N"]; CA_Phe [label="Cα"]; C_Phe [label="C'"]; O_Phe [label="O"]; OH_Phe [label="OH"]; CB_Phe [label="Cβ"]; CG_Phe [label="Cγ (Ph)"];
Boc_C [label="C=O", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Boc_O [label="O"]; Boc_tBu [label="tBu"];
// Define edges for bonds Boc_C -- Boc_O [style=solid]; Boc_O -- Boc_tBu [style=solid]; Boc_C -- N_Pro [style=solid]; N_Pro -- CA_Pro [style=solid]; CA_Pro -- C_Pro [style=solid]; C_Pro -- O_Pro [style=double]; C_Pro -- N_Phe [style=solid, color="#EA4335", penwidth=2]; N_Phe -- CA_Phe [style=solid]; CA_Phe -- C_Phe [style=solid]; C_Phe -- O_Phe [style=double]; C_Phe -- OH_Phe [style=solid]; CA_Phe -- CB_Phe [style=solid]; CB_Phe -- CG_Phe [style=solid];
// Pyrrolidine Ring N_Pro -- CD_Pro [style=solid]; CD_Pro -- CG_Pro [style=solid]; CG_Pro -- CB_Pro [style=solid]; CB_Pro -- CA_Pro [style=solid];
// Labels for dihedral angles phi_label [label="φ (Phe)", pos="0.3,-0.8!", shape=none, fontcolor="#34A853"]; psi_label [label="ψ (Phe)", pos="1.8,-0.8!", shape=none, fontcolor="#34A853"]; omega_label [label="ω (Phe-Pro)", pos="0.5,0.7!", shape=none, fontcolor="#EA4335"]; chi1_label [label="χ1", pos="1.4,1.4!", shape=none, fontcolor="#FBBC05"];
// Invisible nodes for positioning labels invis1 [pos="0.3,-0.6!", shape=point, style=invis]; invis2 [pos="1.8,-0.6!", shape=point, style=invis]; invis3 [pos="0.5,0.9!", shape=point, style=invis]; invis4 [pos="1.4,1.6!", shape=point, style=invis];
// Edges to position labels (optional, can help) N_Phe -- invis1 [style=invis]; CA_Phe -- invis2 [style=invis]; C_Pro -- invis3 [style=invis]; CA_Phe -- invis4 [style=invis]; }
Caption: Integrated workflow for the conformational analysis of Boc-Pro-Phe-OH.
Synthesis and Purification Protocol
The synthesis of Boc-Pro-Phe-OH is typically achieved via a standard solution-phase peptide coupling reaction. The trustworthiness of any subsequent conformational analysis hinges on the purity of the starting material.
Objective: To couple Boc-L-Proline with L-Phenylalanine methyl ester, followed by saponification to yield the final product.
Methodology:
-
Esterification of Phenylalanine (Optional but recommended): Protect the C-terminus of Phenylalanine as a methyl ester (Phe-OMe) using thionyl chloride in methanol to prevent self-coupling.
-
Activation of Boc-Proline: Dissolve Boc-L-Proline (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C. Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt, 1.1 eq). The HOBt is critical as it acts as a racemization suppressant and improves coupling efficiency.
-
Coupling: Add L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl, 1.0 eq) and a tertiary base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA, 1.0 eq) to neutralize the hydrochloride salt. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Workup & Purification 1: Filter the reaction to remove the dicyclohexylurea (DCU) byproduct. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Boc-Pro-Phe-OMe. Purify via silica gel column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup & Purification 2: Once the reaction is complete, remove the methanol in vacuo. Dilute with water and wash with a nonpolar solvent like ether to remove any unreacted starting material. Acidify the aqueous layer to pH ~2-3 with cold 1N HCl, causing the product to precipitate. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield pure Boc-Pro-Phe-OH. Verify purity by NMR and Mass Spectrometry.
[14][15]#### 4.2 NMR Spectroscopy Protocol
NMR is the most powerful technique for studying the solution-state conformation and the cis/trans equilibrium.
Objective: To determine the cis/trans ratio and elucidate the dominant conformations of Boc-Pro-Phe-OH in solution.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of purified Boc-Pro-Phe-OH in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important, as polarity can influence conformational equilibria. 2[16]. 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The presence of two distinct sets of peaks for many of the protons, particularly the Pro Cα-H and Cδ-H and the Phe Cα-H, is the primary indicator of the slow exchange between cis and trans isomers. The ratio of these isomers can be determined by integrating the corresponding well-resolved signals.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Use to confirm proton-proton scalar coupling networks and aid in the assignment of all signals.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å).
-
Causality: A strong NOE between the Phe Cα-H and the Pro Cα-H is uniquely characteristic of the trans isomer. Conversely, a strong NOE between the Phe Cα-H and the Pro Cδ-H protons is the hallmark of the cis isomer. T[8]hese unambiguous correlations allow for the definitive assignment of the two sets of signals.
-
Further NOEs between the Phe aromatic protons and the Pro ring protons can elucidate the preferred Phe side-chain rotamer in each isomeric state.
-
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shift difference between the Pro Cβ and Cγ carbons is a reliable indicator of the cis or trans state and provides information on the ring pucker.
[8]| Representative NMR Data | trans Isomer | cis Isomer | Rationale | | :--- | :--- | :--- | :--- | | Key NOE | Phe Cα-H ↔ Pro Cα-H | Phe Cα-H ↔ Pro Cδ-H₂ | Unambiguous geometric constraint | | Pro ¹³Cβ - ¹³Cγ Shift Δ | Typically Larger | Typically Smaller | Sensitive to ring and backbone torsion |
X-ray Crystallography and Computational Modeling
Computational methods, such as molecular dynamics simulations or potential energy surface scans, can complement experimental data. T[19]hese methods allow for the exploration of the entire conformational space, calculation of the relative energies of different conformers (cis/trans, ring puckers, side-chain rotamers), and visualization of the dynamic interplay between these structural features.
Implications for Researchers and Drug Development
A thorough understanding of the conformational behavior of Boc-Pro-Phe-OH provides a powerful tool for rational drug design:
-
Controlling Peptide Shape: By knowing the inherent tendency of the Pro-Phe motif to adopt specific conformations (e.g., β-turns) and the factors that influence the cis/trans ratio, chemists can design larger peptides with predictable three-dimensional structures.
-
Designing Peptidomimetics: The dipeptide can serve as a scaffold. Modifications to the backbone or side chains can lock the molecule into a specific bioactive conformation, potentially increasing receptor affinity, selectivity, and metabolic stability.
-
Structure-Activity Relationships (SAR): The separate biological activities of the cis and trans isomers can be profound. F[8]or instance, one isomer might be active while the other is not. Knowing how to favor one isomer over the other through chemical modification (e.g., by selecting the residue preceding proline) is a key strategy in medicinal chemistry.
Conclusion
Boc-Pro-Phe-OH is a dipeptide of significant conformational complexity, governed by the dynamic equilibrium of the cis and trans prolyl bond isomers, the puckering of the pyrrolidine ring, and the rotameric state of the phenylalanine side chain. Its behavior is not random but is dictated by a predictable set of steric and electronic interactions. Through a synergistic application of chemical synthesis, high-resolution NMR spectroscopy, and computational modeling, researchers can fully elucidate this conformational landscape. This detailed structural knowledge is not merely academic; it forms the foundation for the rational design of next-generation peptide-based therapeutics, enabling precise control over molecular architecture to achieve desired biological outcomes.
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